molecular formula C19H21N3O4S2 B2870976 2-(4-(isopropylsulfonyl)phenyl)-N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)acetamide CAS No. 2034263-17-5

2-(4-(isopropylsulfonyl)phenyl)-N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)acetamide

Cat. No.: B2870976
CAS No.: 2034263-17-5
M. Wt: 419.51
InChI Key: AOMOIAWBIOPMAN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-(isopropylsulfonyl)phenyl)-N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)acetamide is a useful research compound. Its molecular formula is C19H21N3O4S2 and its molecular weight is 419.51. The purity is usually 95%.
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Biological Activity

2-(4-(Isopropylsulfonyl)phenyl)-N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)acetamide is a synthetic compound with potential therapeutic applications. Its unique structure suggests various biological activities, particularly in the field of pharmacology. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound's structure can be broken down into key components:

  • Isopropylsulfonyl group : Contributes to the compound's lipophilicity and potential binding interactions.
  • Thieno[3,2-d]pyrimidine moiety : Known for its role in various biological activities, including anti-cancer and anti-inflammatory properties.

Research indicates that the compound may exert its biological effects through multiple pathways:

  • Inhibition of Enzymatic Activity : The thienopyrimidine structure is known to inhibit certain kinases involved in cell signaling pathways.
  • Antagonistic Effects : The compound has shown potential as a GnRH antagonist, which could be beneficial in treating hormone-dependent conditions such as prostate cancer .

Biological Activity Overview

The biological activities associated with this compound include:

Activity Description
Anticancer Activity Inhibits tumor growth by targeting specific kinases involved in cancer progression.
Anti-inflammatory Effects Reduces inflammation through inhibition of pro-inflammatory cytokines.
Hormonal Regulation Acts as a GnRH antagonist, potentially lowering testosterone levels in specific cancers.

Case Studies and Research Findings

  • Anticancer Studies :
    • A study focused on the compound's efficacy against prostate cancer cells demonstrated a significant reduction in cell viability at micromolar concentrations. The mechanism was linked to the inhibition of p21-activated kinase (PAK1), which plays a crucial role in cell survival and proliferation .
  • Anti-inflammatory Research :
    • In vitro studies revealed that the compound effectively reduced the production of TNF-alpha and IL-6 in macrophages stimulated with lipopolysaccharides (LPS), indicating its potential as an anti-inflammatory agent .
  • Hormonal Studies :
    • Research indicated that the compound's GnRH antagonistic properties could be harnessed for treating hormone-sensitive tumors, providing a novel approach to cancer therapy .

Toxicity and Safety Profile

Preliminary toxicity assessments suggest that this compound exhibits low toxicity profiles in animal models. Further studies are required to fully understand its safety parameters and long-term effects.

Properties

IUPAC Name

N-[2-(4-oxothieno[3,2-d]pyrimidin-3-yl)ethyl]-2-(4-propan-2-ylsulfonylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N3O4S2/c1-13(2)28(25,26)15-5-3-14(4-6-15)11-17(23)20-8-9-22-12-21-16-7-10-27-18(16)19(22)24/h3-7,10,12-13H,8-9,11H2,1-2H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOMOIAWBIOPMAN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)S(=O)(=O)C1=CC=C(C=C1)CC(=O)NCCN2C=NC3=C(C2=O)SC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.